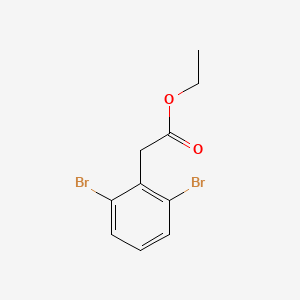![molecular formula C11H15N5O5 B14784704 2-amino-9-[(3R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B14784704.png)
2-amino-9-[(3R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-C-Methylguanosine is a modified nucleoside, specifically a methylated derivative of guanosine It is characterized by the presence of a methyl group at the 2’ position of the ribose sugar
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-C-methylguanosine typically involves the methylation of guanosine at the 2’ position of the ribose sugar. One common method includes the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) under controlled temperature conditions to ensure selective methylation .
Industrial Production Methods
Industrial production of 2’-C-methylguanosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification. Additionally, advancements in biotechnological methods have enabled the use of enzymatic synthesis, which offers higher specificity and environmentally friendly conditions .
Chemical Reactions Analysis
Types of Reactions
2’-C-Methylguanosine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methylated position, often using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution under mild heating.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 2’-C-methylguanine, while substitution reactions can yield various derivatives depending on the nucleophile employed .
Scientific Research Applications
2’-C-Methylguanosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and as a reference standard in analytical chemistry.
Biology: The compound is studied for its role in RNA modification and its impact on RNA stability and function.
Industry: It is used in the development of diagnostic tools and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of 2’-C-methylguanosine involves its incorporation into RNA molecules, where it can influence RNA stability and function. The methyl group at the 2’ position can affect the hydrogen bonding and base pairing properties of the nucleoside, leading to alterations in RNA secondary structure. This modification can impact processes such as RNA splicing, translation, and degradation . Additionally, 2’-C-methylguanosine can inhibit viral RNA polymerases, making it a potential antiviral agent .
Comparison with Similar Compounds
Similar Compounds
7-Methylguanosine: Another methylated guanosine derivative, but with the methyl group at the 7 position of the guanine base.
2’-O-Methylguanosine: Methylation occurs at the 2’ hydroxyl group of the ribose sugar.
N2-Methylguanosine: Methylation at the exocyclic amine group of the guanine base.
Uniqueness
2’-C-Methylguanosine is unique due to its specific methylation at the 2’ position of the ribose sugar, which distinguishes it from other methylated guanosine derivatives. This unique modification confers distinct chemical and biological properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C11H15N5O5 |
|---|---|
Molecular Weight |
297.27 g/mol |
IUPAC Name |
2-amino-9-[(3R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O5/c1-11(20)6(18)4(2-17)21-9(11)16-3-13-5-7(16)14-10(12)15-8(5)19/h3-4,6,9,17-18,20H,2H2,1H3,(H3,12,14,15,19)/t4?,6?,9?,11-/m1/s1 |
InChI Key |
NVKAMPJSWMHVDK-LTXNOJISSA-N |
Isomeric SMILES |
C[C@]1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O)O |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![potassium [(2Z)-but-2-en-1-yl]trifluoroboranuide](/img/structure/B14784621.png)
![sodium;(2S)-5-acetamido-2-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B14784628.png)
![N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]oxolane-2-carboxamide](/img/structure/B14784636.png)
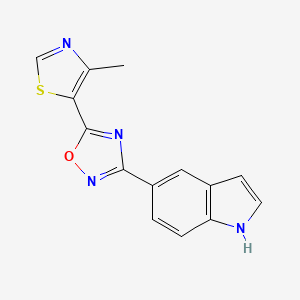
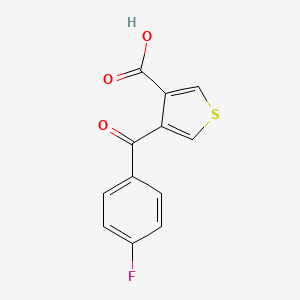
![Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-bromo-](/img/structure/B14784646.png)
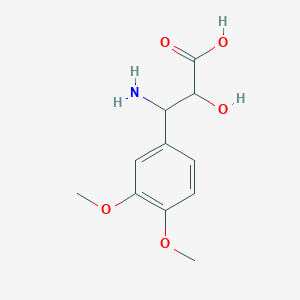
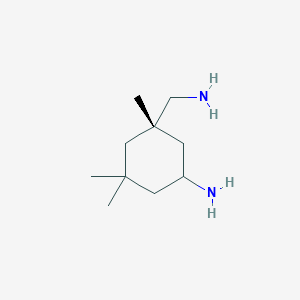
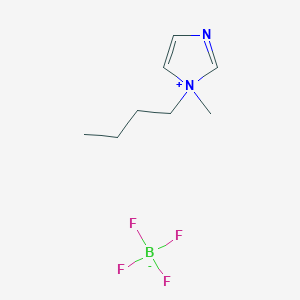
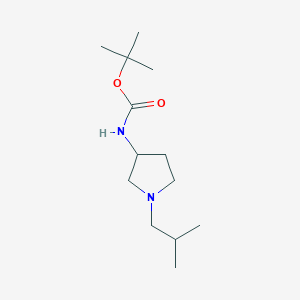
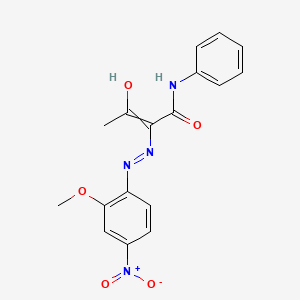

![tert-butyl 2-(6-methyl-5-oxo-4H-pyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B14784679.png)
